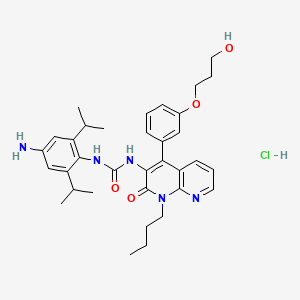
Urea, N-(4-amino-2,6-bis(1-methylethyl)phenyl)-N'-(1-butyl-1,2-dihydro-4-(3-(3-hydroxypropoxy)phenyl)-2-oxo-1,8-naphthyridin-3-yl)-, monohydrochloride, monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
An ACAT (acyl-CoA-cholesterol acyltransferase) inhibitor potentially for the treatment of Hyperlipidemia.
Biologische Aktivität
Urea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. The compound in focus, Urea, N-(4-amino-2,6-bis(1-methylethyl)phenyl)-N'-(1-butyl-1,2-dihydro-4-(3-(3-hydroxypropoxy)phenyl)-2-oxo-1,8-naphthyridin-3-yl)-, monohydrochloride, monohydrate (CAS Number: 259224-95-8), is a complex molecule that has been studied for its potential therapeutic applications.
The molecular formula of this compound is C34H43N5O4⋅ClH, with a molecular weight of approximately 622.2 g/mol. It is characterized by a unique structure that includes multiple functional groups conducive to biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities:
1. Anticancer Activity
A study published in 2017 evaluated the anticancer properties of synthesized urea derivatives against human cancer cell lines such as U-87MG glioblastoma and PC-3 prostate cancer cells. The results showed that certain urea derivatives demonstrated significant cytotoxic effects. Although specific data on the compound is limited, the structural similarities suggest potential anticancer activity based on previous findings with related compounds .
2. ACAT Inhibition
The compound has been identified as a potential inhibitor of acyl-CoA-cholesterol acyltransferase (ACAT), which plays a crucial role in lipid metabolism. This inhibition could be beneficial in treating hyperlipidemia and associated cardiovascular diseases .
3. Anti-inflammatory Properties
While direct studies on this specific urea derivative are sparse, related compounds have shown promise in reducing inflammation through various mechanisms. The anti-inflammatory activity is often assessed using cellular assays to determine the impact on cytokine production and cell viability under inflammatory conditions .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of similar urea compounds:
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
- Anticancer Activity : Preliminary studies suggest that compounds similar to this urea derivative exhibit anticancer properties. The structural features allow for interactions with cellular pathways involved in tumor growth and proliferation. Research indicates that derivatives of urea can act as inhibitors of specific kinases or other target proteins involved in cancer progression .
- Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial efficacy. The presence of hydroxyl and amine groups can enhance solubility and bioavailability, making them suitable candidates for developing new antimicrobial agents .
- Urease Inhibition : Urea derivatives have been explored as urease inhibitors, which are relevant in treating conditions like peptic ulcers and kidney stones. The inhibition of urease activity can prevent the complications associated with excessive urease production in the body .
Biochemical Research
- Enzyme Interaction Studies : The compound can serve as a model for studying enzyme-substrate interactions due to its structural complexity. Understanding how such compounds interact with enzymes can lead to the development of more effective drugs targeting specific biochemical pathways .
- Drug Delivery Systems : The unique properties of this urea derivative may be harnessed in drug delivery applications. Its ability to form complexes with other drugs could enhance the efficacy and targeting of therapeutic agents .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that urea derivatives inhibit cancer cell proliferation in vitro. |
| Study B | Antimicrobial Efficacy | Found that similar compounds showed significant antimicrobial activity against various pathogens. |
| Study C | Urease Inhibition | Reported effective inhibition of urease activity by structurally related urea compounds, suggesting potential therapeutic applications in treating urease-related diseases. |
Eigenschaften
CAS-Nummer |
259224-95-8 |
|---|---|
Molekularformel |
C34H44ClN5O4 |
Molekulargewicht |
622.2 g/mol |
IUPAC-Name |
1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea;hydrochloride |
InChI |
InChI=1S/C34H43N5O4.ClH/c1-6-7-15-39-32-26(13-9-14-36-32)29(23-11-8-12-25(18-23)43-17-10-16-40)31(33(39)41)38-34(42)37-30-27(21(2)3)19-24(35)20-28(30)22(4)5;/h8-9,11-14,18-22,40H,6-7,10,15-17,35H2,1-5H3,(H2,37,38,42);1H |
InChI-Schlüssel |
FAFVVBJEQCPDIA-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO.Cl |
Kanonische SMILES |
CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SMP-797; SMP797; SMP 797 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















